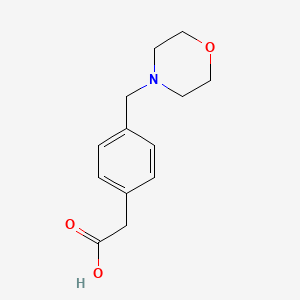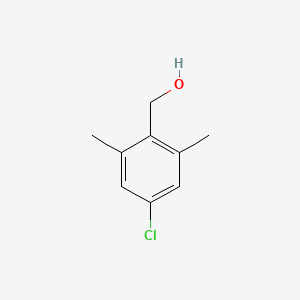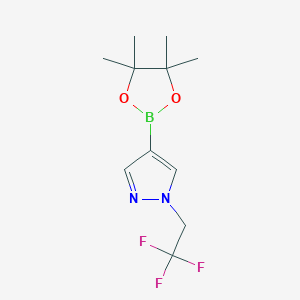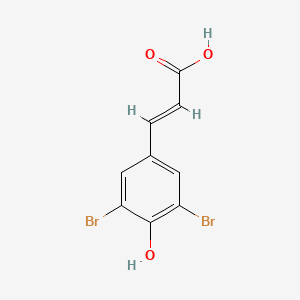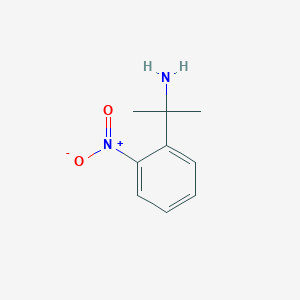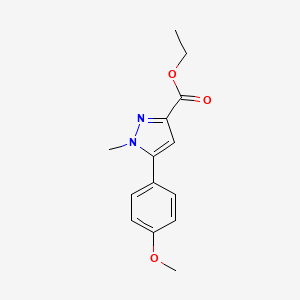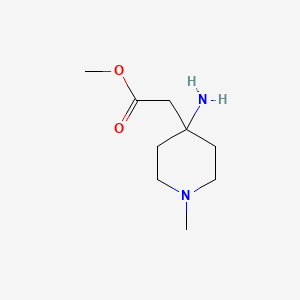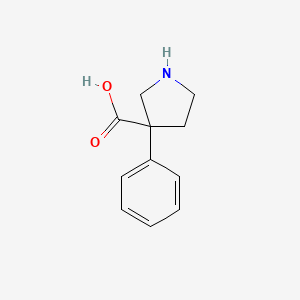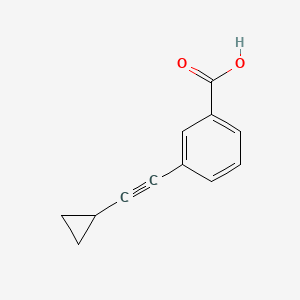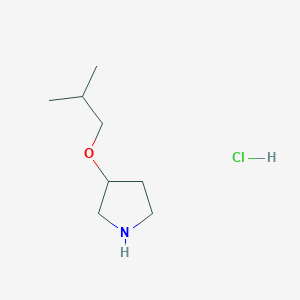
3-(2-Methylpropoxy)pyrrolidine hydrochloride
説明
3-(2-Methylpropoxy)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1394042-72-8 . It has a molecular weight of 179.69 . The IUPAC name for this compound is 3-isobutoxypyrrolidine hydrochloride . It is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for 3-(2-Methylpropoxy)pyrrolidine hydrochloride is1S/C8H17NO.ClH/c1-7(2)6-10-8-3-4-9-5-8;/h7-9H,3-6H2,1-2H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
3-(2-Methylpropoxy)pyrrolidine hydrochloride is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 179.69 .科学的研究の応用
Medicinal Chemistry and Drug Design
3-(2-Methylpropoxy)pyrrolidine hydrochloride: is a valuable compound in medicinal chemistry due to its pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine scaffold is known for its ability to efficiently explore pharmacophore space because of its sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage . This compound can be used to synthesize novel drug candidates with selective biological profiles, particularly by exploiting the stereogenicity of the pyrrolidine ring to achieve enantioselective binding to target proteins .
Chemical Synthesis
The compound serves as a building block in chemical synthesis, particularly in the construction of complex molecules. Its pyrrolidine ring can be functionalized or incorporated into larger structures, providing a way to introduce chirality and steric bulk, which are important factors in the synthesis of selective and potent pharmaceutical agents .
Chromatography
3-(2-Methylpropoxy)pyrrolidine hydrochloride: can be used as a standard or reference compound in chromatographic methods. It helps in the calibration of equipment and in the development of analytical methods for the separation and analysis of complex mixtures. Its well-defined physical and chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and other chromatographic techniques .
Analytical Research
In analytical research, this compound is essential for method development and validation. It can be used to test the accuracy and precision of analytical instruments and to establish analytical protocols. Its consistent quality and defined characteristics are important for reproducibility in analytical experiments .
Biochemical Studies
The pyrrolidine ring of 3-(2-Methylpropoxy)pyrrolidine hydrochloride is similar to proline, an amino acid that plays a role in protein structure. This similarity allows researchers to use the compound in biochemical studies to investigate the role of proline and its analogs in biological systems, such as enzyme catalysis and protein folding .
Safety And Hazards
The safety information for 3-(2-Methylpropoxy)pyrrolidine hydrochloride includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
3-(2-methylpropoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)6-10-8-3-4-9-5-8;/h7-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVXGCMGRGHRSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





